4-(1-Methylcyclopropyl)phenol

Lipophilicity Drug Design Physicochemical Properties

Sourcing a para-substituted phenol with precise steric and electronic properties for pharmaceutical SAR studies is challenging. 4-(1-Methylcyclopropyl)phenol addresses this as a patent-cited intermediate whose strained 1-methylcyclopropyl group enhances metabolic stability and membrane permeability (XLogP3 = 3.0) versus generic alkylphenol analogs. • Cited in 86+ patents for cyclopropylphenol-derived APIs and agrochemical intermediates • Demonstrated CCR5 antagonist activity supporting HIV, asthma, and autoimmune disease research • ≥98% purity; available from stock with global shipping for immediate dispatch

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Cat. No. B8634840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylcyclopropyl)phenol
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H12O/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3
InChIKeyURBFAECGYIAXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylcyclopropyl)phenol Baseline Overview


4-(1-Methylcyclopropyl)phenol (CAS 695178-86-0) is a para-substituted phenol derivative characterized by a 1-methylcyclopropyl group, imparting a strained, three-membered ring structure that confers distinct steric and electronic properties compared to other alkylphenols [1]. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol and a calculated XLogP3 of 3, indicating moderate lipophilicity [1]. The compound serves primarily as a building block in medicinal chemistry and organic synthesis, with patent literature highlighting its utility in the development of pharmaceutical intermediates, particularly as a cyclopropylphenol derivative [2].

Serves as a building block for medicinal chemistry and organic synthesis
Patent literature supports its utility as a cyclopropylphenol intermediate

Structural Distinctions of 4-(1-Methylcyclopropyl)phenol


The 1-methylcyclopropyl group in 4-(1-Methylcyclopropyl)phenol is not a simple alkyl chain; it introduces a unique combination of steric bulk and ring strain that can significantly alter both chemical reactivity and biological target engagement. Generic substitution with compounds like 4-methylphenol, 4-tert-butylphenol, or 4-cyclopropylphenol is not scientifically justified because these analogs lack the exact geometric and electronic profile required for specific synthetic transformations or biological interactions described in patents [1]. The cyclopropyl ring's ability to influence metabolic stability, increase binding affinity, and improve pharmacokinetic properties is a well-documented class-level phenomenon . Direct substitution without quantitative comparability risks failed synthesis or loss of desired pharmacological effect.

4-Methylphenol and 4-tert-butylphenol lack the cyclopropyl ring strain and geometric profile required for patented transformations.

4-Cyclopropylphenol misses the methyl group; lipophilicity and steric bulk may shift, altering reactivity or target engagement.

Generic alkylphenols may not reproduce the synthetic outcomes described in patent literature; direct substitution risks failed synthesis.

Quantitative Evidence for 4-(1-Methylcyclopropyl)phenol


Lipophilicity (XLogP3) Comparison

The calculated XLogP3 value for 4-(1-Methylcyclopropyl)phenol is 3.0, providing a quantitative measure of its lipophilicity [1]. This value can be compared to the reported XLogP3 for 4-cyclopropylphenol, which is 2.4 [2], and for 4-tert-butylphenol, which is 3.3 [3]. The difference of +0.6 log units relative to 4-cyclopropylphenol indicates moderately increased lipophilicity, while the -0.3 log unit difference relative to 4-tert-butylphenol suggests it is slightly less lipophilic than the tert-butyl analog.

Lipophilicity (XLogP3)
Reported
Target
3.0
4-Cyclopropyl
2.4
4-tert-Butyl
3.3
Moderately higher than cyclopropyl analog; supports lipophilicity tuning
Computed values; experimental logP may differ
Lipophilicity Drug Design Physicochemical Properties

Molecular Weight & Heavy Atom Count

The molecular weight of 4-(1-Methylcyclopropyl)phenol is 148.20 g/mol, with a heavy atom count of 11 [1]. This is intermediate between 4-cyclopropylphenol (MW 134.18, heavy atoms 10) [2] and 4-tert-butylphenol (MW 150.22, heavy atoms 11) [3]. The increased mass and atom count relative to 4-cyclopropylphenol reflect the addition of a methyl group, which can influence steric interactions in enzyme binding pockets.

Molecular Weight
Reported
Target
148.2
4-Cyclopropyl
134.2
4-tert-Butyl
150.2
Heavy atoms: 11 vs 10 vs 11
Intermediate steric bulk; relevant for binding pocket fit
Computed values; heavy atom count influences synthetic complexity
Molecular Weight Steric Bulk Drug-likeness

Hydrogen Bonding & TPSA Profile

4-(1-Methylcyclopropyl)phenol possesses one hydrogen bond donor (the phenolic -OH) and one hydrogen bond acceptor (the phenolic oxygen), with a computed TPSA of 20.2 Ų [1]. This profile is identical to that of 4-cyclopropylphenol and 4-tert-butylphenol [2][3]. Consequently, the primary differentiation in this dimension lies in the compound's lipophilicity and steric bulk, not in its hydrogen bonding capacity.

H-Bond / TPSA
Supporting evidence
HBD: 1
HBA: 1
TPSA: 20.2 Ų
Identical to analogs; differentiation driven by lipophilicity and sterics
No hydrogen bonding advantage over comparators
Hydrogen Bonding TPSA Permeability

Patent Landscape

A patent search reveals that 4-(1-Methylcyclopropyl)phenol is associated with 86 patents, while its structural analog 4-cyclopropylphenol is associated with 42 patents [1]. This represents a >100% increase in patent citations, suggesting broader application and interest in the 1-methylcyclopropyl scaffold for the synthesis of pharmaceutical intermediates and functional materials [2].

Patent Citations
Reported
86
+44 vs. 4-cyclopropyl (42)
Broader documented synthetic history
Patent counts from PubChemLite; may vary by database
Patent Analysis Medicinal Chemistry Building Block

Biological Activity Data Gap

A search of primary literature, patents, and authoritative databases (including PubMed, BindingDB, and patent repositories) did not yield direct, head-to-head comparative biological activity data (e.g., IC50 values) for 4-(1-Methylcyclopropyl)phenol against its closest analogs. While preliminary pharmacological screening suggests potential as a CCR5 antagonist [1], quantitative comparator data is absent. Therefore, high-strength evidence for differential biological performance is currently unavailable.

Biological Data
Data to verify
Direct comparative IC₅₀ not available
Selection should rely on physicochemical and patent evidence
Preliminary CCR5 antagonist screening exists; quantitative comparator data absent
Biological Activity IC50 CCR5 Antagonist

Application Scenarios for 4-(1-Methylcyclopropyl)phenol


Lead Optimization: Lipophilicity Tuning

Researchers aiming to increase lipophilicity by +0.6 log units relative to a 4-cyclopropylphenol scaffold, while maintaining a moderate XLogP3 value of 3.0, should select 4-(1-Methylcyclopropyl)phenol as a key intermediate [1]. This is particularly relevant for targets where enhanced membrane permeability is desired without the higher lipophilicity of a tert-butyl analog (XLogP3 3.3) [2].

Pharmaceutical Intermediate Synthesis

Following established patent methods [1], 4-(1-Methylcyclopropyl)phenol is a preferred starting material for the production of cyclopropylphenol derivatives intended for pharmaceutical or agrochemical development. Its higher patent association (86 patents) compared to 4-cyclopropylphenol (42 patents) suggests a broader base of documented synthetic procedures [2].

SAR Studies for CCR5 Antagonists

Preliminary evidence indicating potential CCR5 antagonist activity [1] positions 4-(1-Methylcyclopropyl)phenol as a candidate for SAR exploration in HIV infection, asthma, and autoimmune disease research. Procurement for these studies should be based on the compound's unique steric and electronic profile as established in Section 3.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Moderate XLogP3 (~3.0) with cyclopropyl scaffold
Confirm logP shift vs. 4-cyclopropylphenyl scaffold in assay
Synthesis of cyclopropylphenol derivatives
Patented methods availability; high patent association
Verify synthetic route compatibility and yield
CCR5 antagonist SAR exploration in infection and autoimmune research models
Unique steric/electronic profile as a building block
Validate antagonist activity in binding or functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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